A Methodological and Predictive Technical Guide to 4-(4-Chlorophenoxy)-1-butanol for Research and Development
A Methodological and Predictive Technical Guide to 4-(4-Chlorophenoxy)-1-butanol for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-(4-Chlorophenoxy)-1-butanol is a bifunctional organic molecule that, while not extensively documented in public literature, holds significant potential as a versatile intermediate in medicinal chemistry and materials science. Its structure combines a stable 4-chlorophenoxy moiety, a common feature in pharmacologically active compounds, with a reactive primary alcohol, offering a handle for further synthetic elaboration. This guide provides a comprehensive, predictive, and methodological framework for professionals in research and drug development. We present a robust protocol for its synthesis via Williamson etherification, outline a complete strategy for its analytical characterization and quality control, predict its key physicochemical properties and reactivity, and discuss its potential applications. All protocols are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers exploring the utility of this novel building block.
Chemical Structure and Nomenclature
The foundational step in understanding any chemical entity is to define its structure and systematic nomenclature. 4-(4-Chlorophenoxy)-1-butanol is an aromatic ether with a terminal alcohol group. The structure consists of a 4-chlorophenol molecule linked via an ether bond to the C4 position of a butanol chain, with the hydroxyl group at the C1 position.
Caption: Chemical Structure of 4-(4-Chlorophenoxy)-1-butanol.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 4-(4-Chlorophenoxy)-1-butanol |
| Molecular Formula | C₁₀H₁₃ClO₂ |
| Molecular Weight | 200.66 g/mol |
| Canonical SMILES | C1=CC(=CC=C1OCCCC(O))Cl |
| InChI Key | InChI=1S/C10H13ClO2/c11-9-5-7-10(8-6-9)13-4-2-1-3-12/h5-8,12H,1-4H2 |
Predicted Physicochemical Properties
While experimental data for this specific molecule is scarce, its properties can be reliably predicted based on its functional groups and structural analogues. These predictions are crucial for planning synthesis, purification, and application studies.
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Appearance: Expected to be a colorless to pale yellow liquid or a low-melting solid at standard temperature and pressure.
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Boiling Point: Predicted to be significantly above 200 °C at atmospheric pressure, owing to its molecular weight and the presence of a hydroxyl group, which allows for intermolecular hydrogen bonding.
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Solubility: Due to the dominant nonpolar aromatic ring and alkyl chain, it is expected to have low solubility in water. It should be freely soluble in common organic solvents such as methanol, ethanol, dichloromethane, ethyl acetate, and tetrahydrofuran (THF).
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Stability: The aryl ether linkage is chemically robust under neutral and basic conditions. The molecule may be sensitive to strong acids and potent oxidizing agents.
Table 2: Predicted Physical and Chemical Properties
| Property | Predicted Value / Characteristic | Rationale |
|---|---|---|
| Physical State | Colorless to pale yellow liquid or low-melting solid | Based on similar MW aromatic ethers/alcohols. |
| Boiling Point | >200 °C (at 760 mmHg) | High molecular weight and hydrogen bonding capability. |
| Density | ~1.1 - 1.2 g/mL | Presence of chlorine and oxygen increases density over hydrocarbons. |
| Solubility in Water | Low | Large hydrophobic structure outweighs the polarity of the single -OH group. |
| Solubility (Organic) | High in alcohols, ethers, chlorinated solvents | "Like dissolves like" principle. |
| pKa | ~16-17 | Similar to other primary alcohols like butan-1-ol.[1] |
Synthesis and Manufacturing Protocol
The most direct and industrially scalable route to synthesize 4-(4-Chlorophenoxy)-1-butanol is the Williamson ether synthesis . This classic nucleophilic substitution reaction involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide.
Reaction Principle: The synthesis proceeds in two logical steps. First, the weakly acidic 4-chlorophenol is deprotonated with a suitable base (e.g., sodium hydroxide) to form the highly nucleophilic sodium 4-chlorophenoxide. Second, this phenoxide attacks the primary alkyl halide, 4-chloro-1-butanol, in an Sₙ2 reaction. The terminal chlorine on the butanol chain is the leaving group, forming the C-O ether bond. 4-Chloro-1-butanol is a bifunctional molecule, but the phenoxide is a soft nucleophile, which preferentially attacks the more electrophilic carbon bearing the chlorine over the hydroxyl group.[2]
Caption: General workflow for the synthesis and purification of 4-(4-Chlorophenoxy)-1-butanol.
Detailed Experimental Protocol:
Objective: To synthesize 4-(4-Chlorophenoxy)-1-butanol from 4-chlorophenol and 4-chloro-1-butanol.
Materials:
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4-Chlorophenol (1.0 eq)
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Sodium hydroxide pellets (1.2 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes/Ethyl Acetate solvent system
Procedure:
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Reactor Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (1.0 eq) and anhydrous DMF.
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Phenoxide Formation: Carefully add sodium hydroxide pellets (1.2 eq) to the stirring solution. The mixture may warm slightly. Stir at room temperature for 30-60 minutes to ensure complete formation of the sodium 4-chlorophenoxide salt.
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Nucleophilic Substitution: Add 4-chloro-1-butanol (1.1 eq) to the reaction mixture. Heat the flask to 90 °C using an oil bath.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (4-chlorophenol) is consumed (typically 4-8 hours).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
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Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMF and salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Final Product: Combine the pure fractions and remove the solvent under vacuum to yield 4-(4-Chlorophenoxy)-1-butanol as the final product. Confirm structure and purity analytically.
Analytical Characterization and Quality Control
Post-synthesis, a rigorous analytical workflow is essential to confirm the identity, structure, and purity of the target compound. This self-validating process ensures the material is suitable for downstream applications.
